molecular formula C26H20ClN3O B11643703 (2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B11643703
M. Wt: 425.9 g/mol
InChI Key: PSGSSCGMXVLZBI-XSFVSMFZSA-N
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Description

The compound “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide” is a synthetic organic molecule that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide” typically involves multi-step organic reactions. Common starting materials include indole derivatives, benzyl halides, and chlorophenyl compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1-benzyl-2-methyl-1H-indol-3-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide: shares structural similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H20ClN3O

Molecular Weight

425.9 g/mol

IUPAC Name

(E)-3-(1-benzyl-2-methylindol-3-yl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C26H20ClN3O/c1-18-24(14-20(16-28)26(31)29-22-11-7-10-21(27)15-22)23-12-5-6-13-25(23)30(18)17-19-8-3-2-4-9-19/h2-15H,17H2,1H3,(H,29,31)/b20-14+

InChI Key

PSGSSCGMXVLZBI-XSFVSMFZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=C(\C#N)/C(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C(C#N)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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